4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyrazole ring, and a morpholine moiety
Preparation Methods
The synthesis of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
- Benzimidazole
- Pyrazole
- Morpholine derivatives
Properties
Molecular Formula |
C18H21BrN6O2 |
---|---|
Molecular Weight |
433.3g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21BrN6O2/c1-23-12-13(19)16(22-23)17(26)21-18-20-14-4-2-3-5-15(14)25(18)7-6-24-8-10-27-11-9-24/h2-5,12H,6-11H2,1H3,(H,20,21,26) |
InChI Key |
VVJNCJKZYCBKDK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Br |
Origin of Product |
United States |
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